A Technical Guide to Ethyl 4-(5-Oxazolyl)benzoate: A Versatile Heterocyclic Building Block
A Technical Guide to Ethyl 4-(5-Oxazolyl)benzoate: A Versatile Heterocyclic Building Block
This guide provides an in-depth technical overview of Ethyl 4-(5-Oxazolyl)benzoate, a key heterocyclic intermediate. Tailored for researchers and professionals in drug development and materials science, this document synthesizes its chemical properties, plausible synthetic routes, and strategic applications, grounding all claims in verifiable scientific sources.
Introduction: The Strategic Value of a Bifunctional Scaffold
Ethyl 4-(5-Oxazolyl)benzoate is a compound of significant interest due to its unique molecular architecture. It incorporates three key functional domains: a para-substituted benzene ring, an ethyl ester group, and a 5-substituted oxazole ring. This combination makes it a highly versatile building block in organic synthesis.[1] The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, while the ethyl benzoate portion provides a reactive handle for further molecular elaboration, such as conversion to a carboxylic acid or amide. Its conjugated aromatic system also lends itself to applications in the development of optoelectronic materials and liquid crystals.[1] This guide will explore the foundational data, synthesis, and application potential of this valuable intermediate.
Compound Identification and Core Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. The definitive identifiers and physicochemical properties for Ethyl 4-(5-Oxazolyl)benzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261268-94-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3][4] |
| Molecular Weight | 217.22 g/mol | [1][2][3][4] |
| MDL Number | MFCD18375302 | [1][2] |
| Purity (Typical) | ≥97% | [1] |
| Recommended Storage | Room temperature, dry conditions. | [1] |
Synthesis Strategy: A Mechanistic Approach
While specific, detailed synthetic procedures for Ethyl 4-(5-Oxazolyl)benzoate are not widely published, a robust and logical pathway can be devised based on established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or related cyclocondensation reactions. The causality behind this proposed workflow is to construct the heterocyclic oxazole ring onto a pre-functionalized benzene core.
A representative synthetic workflow is outlined below. The process begins with a readily available starting material, which is then elaborated to form the key α-acylamino ketone intermediate required for the subsequent dehydrative cyclization to yield the oxazole ring.
Caption: Representative workflow for the synthesis of Ethyl 4-(5-Oxazolyl)benzoate.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established chemical principles for this class of compounds.
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Step 1: Formation of Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-(2-bromoacetyl)benzoate (1.0 eq) in an excess of formamide (used as both reactant and solvent).
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Step 2: Initial Reaction: Heat the mixture, for instance at 100-120 °C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the key α-formamido ketone intermediate.
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Step 3: Cyclization: After cooling the reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid dropwise while maintaining a controlled temperature (e.g., in an ice bath).
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Step 4: Reaction Completion: Following the addition, allow the mixture to stir at room temperature or with gentle heating until TLC indicates the consumption of the intermediate.
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Step 5: Work-up: Carefully quench the reaction mixture by pouring it onto ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
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Step 6: Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure Ethyl 4-(5-Oxazolyl)benzoate.
Applications in Research and Drug Development
The true value of Ethyl 4-(5-Oxazolyl)benzoate lies in its utility as a versatile scaffold for building more complex molecules.[1] Its structure is pre-disposed for creating libraries of compounds for screening in drug discovery and for developing novel functional materials.[1]
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Pharmaceutical Intermediate: The compound serves as a crucial starting point for pharmaceuticals.[1] The ester can be hydrolyzed to the corresponding carboxylic acid, which is a primary functional group for amide bond formation—a cornerstone of medicinal chemistry. This allows for the coupling of various amines to explore structure-activity relationships (SAR). The oxazole ring itself is a key feature in potential anti-inflammatory and antimicrobial agents.[1]
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Materials Science: The conjugated system of the benzene and oxazole rings makes it a candidate for creating liquid crystals and optoelectronic materials.[1]
The logical workflow for utilizing this compound in a drug discovery program is illustrated below.
Caption: Role of Ethyl 4-(5-Oxazolyl)benzoate as a scaffold in a drug discovery pipeline.
Spectroscopic Characterization Insights
While a specific, published spectrum for this exact molecule is not available, its structure allows for predictable signals in NMR spectroscopy. Understanding these expected signals is crucial for confirming the identity and purity of the synthesized compound.
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¹H NMR:
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Ethyl Group: A quartet signal around 4.4 ppm (for the -OCH₂- protons) and a triplet signal around 1.4 ppm (for the -CH₃ protons). This is consistent with the ethyl group in similar benzoate esters.[5][6]
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Aromatic Protons (Benzene Ring): Two distinct doublets are expected in the aromatic region (approx. 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
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Oxazole Protons: One or two singlets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the proton(s) on the oxazole ring.
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¹³C NMR:
Safety and Handling
According to available Safety Data Sheets (SDS), there is currently no specific hazard classification data available for Ethyl 4-(5-Oxazolyl)benzoate.[3] Therefore, it must be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity.
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Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][8]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[8]
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Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation.[7] In case of contact, rinse the affected area immediately with plenty of water.[3]
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Fire Safety: While not specifically classified, related compounds are combustible. Keep away from heat, sparks, and open flames.[7][8] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[3]
Conclusion
Ethyl 4-(5-Oxazolyl)benzoate stands out as a high-value chemical intermediate. Its bifunctional nature, combining a stable heterocyclic ring with a modifiable ester group, provides a robust platform for innovation in medicinal chemistry and materials science. The synthetic accessibility and strategic utility of this compound ensure its continued relevance in advanced research and development settings.
References
- 1. Ethyl 4-(5-Oxazolyl)benzoate [myskinrecipes.com]
- 2. 1261268-94-3|Ethyl 4-(5-Oxazolyl)benzoate|BLD Pharm [bldpharm.com]
- 3. Ethyl 4-(5-Oxazolyl)benzoate - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl 4-(5-Oxazolyl)benzoate | 1261268-94-3 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
